molecular formula C12H12N4O B2812301 N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide CAS No. 2361641-72-5

N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide

Cat. No.: B2812301
CAS No.: 2361641-72-5
M. Wt: 228.255
InChI Key: ZCXRYBIEJVTKEQ-UHFFFAOYSA-N
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Description

N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring, connected to a prop-2-enamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Introduction of the Prop-2-enamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or alkyl groups.

Scientific Research Applications

N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Pyridin-2-ylmethyl)pyrazol-1-yl]acetamide
  • N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide

Comparison

N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide is unique due to its specific combination of pyrazole and pyridine rings with a prop-2-enamide group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds. For example, the presence of the prop-2-enamide group may enhance its binding affinity to certain molecular targets or improve its solubility in specific solvents.

Properties

IUPAC Name

N-[(6-pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-12(17)13-9-10-5-3-6-11(15-10)16-8-4-7-14-16/h2-8H,1,9H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXRYBIEJVTKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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